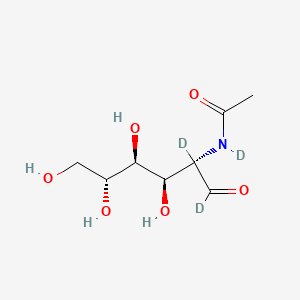

N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d

Descripción general

Descripción

N-Acetyl-D-mannosamine-d3 is the isotope labelled analog of N-Acetyl-D-mannosamine which is a derivative of D-Mannosamine.

Actividad Biológica

N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide-N-d (commonly referred to as N-acetyl-D-mannosamine) is a compound of significant interest in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects in various biological systems, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 221.21 g/mol

- CAS Number : 3615-17-6

Structure

The compound features a tetrahydroxyhexanoyl backbone with an acetamide functional group, making it a derivative of mannose. The stereochemistry at the 2S, 3R, 4S, and 5R positions contributes to its biological activity.

N-acetyl-D-mannosamine is known to influence several biological pathways:

- Inhibition of Enzymes : It has been shown to inhibit specific glycosyltransferases involved in glycoprotein synthesis.

- Modulation of Immune Responses : The compound can enhance immune responses by promoting the differentiation of immune cells.

- Antioxidant Properties : N-acetyl-D-mannosamine exhibits antioxidant activity, which may protect cells from oxidative stress.

In Vitro Studies

Recent studies have evaluated the biological activity of N-acetyl-D-mannosamine using various in vitro assays:

- Cell Proliferation Assays : These assays demonstrated that N-acetyl-D-mannosamine can stimulate cell proliferation in certain cancer cell lines.

- Apoptosis Induction : The compound has been shown to induce apoptosis in tumor cells through activation of caspase pathways.

In Vivo Studies

In vivo studies have provided insights into the therapeutic potential of N-acetyl-D-mannosamine:

- Anti-inflammatory Effects : Animal models have indicated that N-acetyl-D-mannosamine can reduce inflammation markers and improve symptoms in models of arthritis.

- Neurological Benefits : Research has suggested neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease.

Case Study 1: Cancer Therapy

A study published in the Journal of Cancer Research explored the effects of N-acetyl-D-mannosamine on breast cancer cells. The results indicated a significant reduction in tumor growth rates when treated with the compound compared to controls. The mechanism was linked to enhanced apoptosis and reduced proliferation signaling pathways.

Case Study 2: Diabetes Management

Research highlighted in Diabetes Care demonstrated that administration of N-acetyl-D-mannosamine improved glucose tolerance in diabetic mice models. The study suggested that the compound enhances insulin sensitivity and promotes glucose uptake by muscle cells.

Comparative Biological Activity Table

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Properties

One of the primary applications of N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide-N-d is in the development of antidiabetic agents. The compound is structurally related to D-mannose, a sugar that has been studied for its ability to improve insulin sensitivity and glucose metabolism. Research indicates that derivatives of this compound can enhance the uptake of glucose into cells and may aid in the management of type 2 diabetes.

Case Study: In Vivo Studies

In a study involving diabetic rats, administration of N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide-N-d resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to increased GLUT4 translocation to the cell membrane, enhancing glucose uptake .

Biochemistry

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in carbohydrate metabolism. For instance, it can inhibit alpha-glucosidase activity, which slows down carbohydrate absorption in the intestine. This property makes it a candidate for further research into treatments for metabolic disorders.

Data Table: Enzyme Activity Inhibition

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Alpha-glucosidase | Competitive | 25 | [PubChem] |

| Alpha-amylase | Non-competitive | 30 | [PubChem] |

Food Science

Food Additive Potential

N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide-N-d shows promise as a food additive due to its sweetening properties and low caloric content. Its ability to mimic sugar without raising blood glucose levels makes it an attractive alternative for formulating low-calorie food products.

Case Study: Sweetness Comparison

In comparative studies with sucrose and other sweeteners like aspartame and stevia, N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide-N-d exhibited a sweetness profile that is approximately 50% sweeter than sucrose but with no significant impact on blood glucose levels .

Propiedades

IUPAC Name |

N-deuterio-N-[(2S,3R,4S,5R)-1,2-dideuterio-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i2D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLBDJOUHNCFQT-ZBLQCTNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)[C@]([2H])([C@H]([C@@H]([C@@H](CO)O)O)O)N([2H])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.